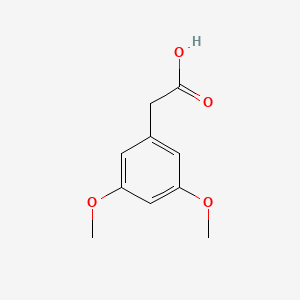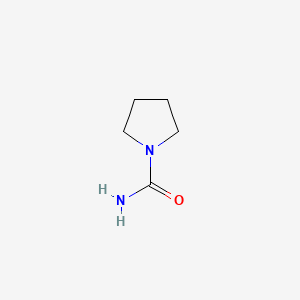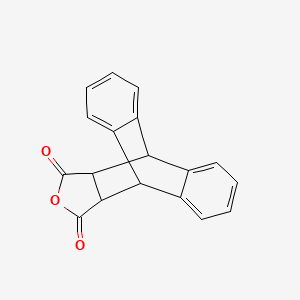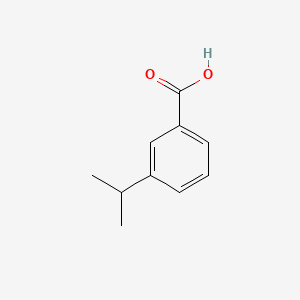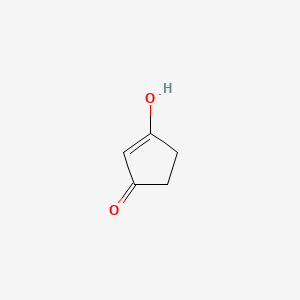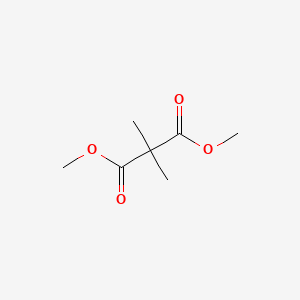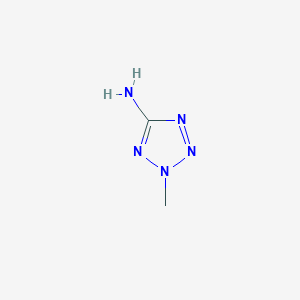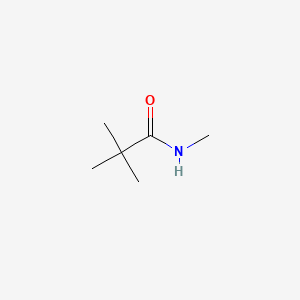
p-Octyloxybenzylidene p-cyanoaniline
Overview
Description
P-Octyloxybenzylidene p-cyanoaniline is a chemical compound with the molecular formula C22H26N2O . It has an average mass of 334.455 Da and a monoisotopic mass of 334.204498 Da .
Molecular Structure Analysis
The molecule contains a total of 52 bonds, including 26 non-H bonds, 14 multiple bonds, 10 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 imine (aromatic), 1 nitrile (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
P-Octyloxybenzylidene p-cyanoaniline has a molecular weight of 334.4546 . Other physical and chemical properties like its boiling point, critical temperature, and water solubility would require more specific experimental data .Scientific Research Applications
Phase Transition Analysis in Hydrogen-Bonded Liquid Crystals
OBCA is used in the study of phase transitions in hydrogen-bonded liquid crystals . The intermolecular interactions between the mesogen p-n-alkyl benzoic acid (nBA) and OBCA yield the hydrogen-bonded liquid crystals nBA:OBCA . As a function of temperature, the phase transformations of liquid crystal from crystalline phase to isotropic liquid phase and vice versa can be observed as series of liquid crystal textures using a polarizing optical microscope .
Texture Analysis
Legendre wavelet transform-based texture analysis is proposed to study the phase transitional characteristics of hydrogen-bonded liquid crystals . Optical textures are the essential features of liquid crystals and analysis of these textural features is useful to investigate the material characteristics .
Image Analysis
OBCA is used in image analysis of liquid crystals . The determination of statistical parameters is carried out .
Material Characteristics Investigation
The study of material characteristics is another application of OBCA . The variations in the features of the textures with respect to temperature can be observed as sudden or abnormal changes in transmitted intensity values of textures .
Thermal Techniques
The results of the proposed methodology for phase transition analysis and texture analysis are in good agreement with thermal techniques available in the literature .
Liquid Crystal Devices
Investigation on phase transition characteristics of materials is important for the several applications of liquid crystal devices .
Safety and Hazards
P-Octyloxybenzylidene p-cyanoaniline may cause skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical advice .
properties
IUPAC Name |
4-[(4-octoxyphenyl)methylideneamino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-10-20(11-15-22)18-24-21-12-8-19(17-23)9-13-21/h8-15,18H,2-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUJTVZTPFJGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41682-73-9 | |
| Record name | p-Octyloxybenzylidene-p-cyanoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the refractive index of p-Octyloxybenzylidene p-cyanoaniline, particularly in the infrared region?
A1: p-Octyloxybenzylidene p-cyanoaniline belongs to a class of materials known as liquid crystals. These materials exhibit unique optical properties, including birefringence, which makes their refractive index dependent on the polarization and direction of light. Understanding the refractive index of liquid crystals, especially in the infrared region, is crucial for various applications, including:
- Molecular Interactions: Studying how the refractive index changes with factors like wavelength, temperature, and molecular interactions provides valuable insights into the material's structure and behavior. []
Q2: How does hydrogen bonding influence the properties of p-Octyloxybenzylidene p-cyanoaniline?
A: The research demonstrates that hydrogen bonding significantly affects the refractive index of p-Octyloxybenzylidene p-cyanoaniline. When mixed with p-n-alkyl benzoic acid (nBA), the resulting hydrogen-bonded mesogens exhibit higher refractive indices compared to the pure compounds. [] This observation suggests that hydrogen bonding leads to stronger intermolecular interactions, impacting the material's overall optical properties. Further investigation into these interactions can contribute to a deeper understanding of how to tailor the properties of liquid crystal mixtures for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



